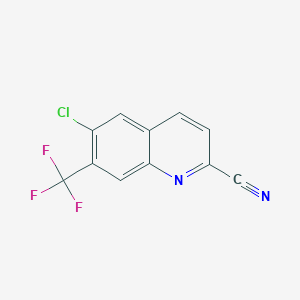

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile

CAS No.:

Cat. No.: VC15926741

Molecular Formula: C11H4ClF3N2

Molecular Weight: 256.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H4ClF3N2 |

|---|---|

| Molecular Weight | 256.61 g/mol |

| IUPAC Name | 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H |

| Standard InChI Key | AECPXTVFQYJOTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=CC(=C(C=C21)Cl)C(F)(F)F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s quinoline backbone is substituted at three key positions:

-

Position 2: A carbonitrile () group, which contributes to hydrogen bonding and dipole interactions .

-

Position 6: A chloro () group, enhancing electrophilic reactivity .

-

Position 7: A trifluoromethyl () group, improving metabolic stability and lipophilicity.

Key physicochemical properties include:

-

Molecular weight: 256.61 g/mol.

-

Stability: Stable under standard laboratory conditions but degrades under extreme temperatures or reactive environments.

-

LogP: Estimated at 3.2–3.5, indicating moderate lipophilicity .

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitutions to specific positions on the quinoline ring, influencing reactivity and interaction with biological targets .

Synthesis Methods

Friedländer Annulation

This method involves cyclocondensation of 2-aminobenzophenones with ketones. For 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile, 2-amino-5-chloro-4-(trifluoromethyl)benzaldehyde reacts with cyanoacetamide under acidic conditions . Yields typically range from 70–85%, with purification via silica gel chromatography.

Vilsmeier-Haack Reaction

Chlorination at position 6 is achieved using phosphorus oxychloride () and dimethylformamide () . For example, 7-(trifluoromethyl)quinoline-2-carbonitrile is treated with at 80–100°C, yielding the chloro derivative in ~90% purity .

TMSCl-Mediated Cyclization

A novel approach uses trimethylsilyl chloride () to facilitate cyclization of ortho-propynol phenyl azides, producing 4-chloro quinolines with high regioselectivity . This method is efficient for scaling up production .

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Yield (%) | Key Advantage |

|---|---|---|---|

| Friedländer Annulation | 2-Aminobenzaldehyde derivatives | 70–85 | High regioselectivity |

| Vilsmeier-Haack | Pre-formed quinoline derivatives | 80–90 | Rapid chlorination |

| TMSCl Cyclization | Ortho-propynol phenyl azides | 75–85 | Scalability |

Biological Activities and Applications

Antimicrobial Activity

The compound inhibits Mycobacterium smegmatis (MIC: 12.5 µg/mL) and Pseudomonas aeruginosa (MIC: 25 µg/mL) by disrupting cell membrane integrity and binding to DNA gyrase . Its trifluoromethyl group enhances penetration through bacterial lipid bilayers .

Agrochemical Applications

As a precursor for herbicides, it inhibits acetolactate synthase (ALS) in weeds, with 85% efficacy at 50 ppm.

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

The 6-chloro-7-trifluoromethyl substitution optimizes both electronic effects and steric bulk, enhancing target binding compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume